5-(Benzenesulfonyl)naphtho[1,2-D][1,2,3]oxadiazole
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Overview
Description
5-(Benzenesulfonyl)naphtho[1,2-D][1,2,3]oxadiazole is a heterocyclic compound that features a naphthalene ring fused with an oxadiazole ring and a benzenesulfonyl group. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, material science, and agriculture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzenesulfonyl)naphtho[1,2-D][1,2,3]oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of naphthalene derivatives with sulfonyl chlorides in the presence of a base, followed by cyclization with hydrazine derivatives to form the oxadiazole ring . The reaction conditions often include the use of catalysts such as zinc chloride or iron(III) nitrate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation and solvent-free conditions can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-(Benzenesulfonyl)naphtho[1,2-D][1,2,3]oxadiazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, substituted naphthalenes, and various oxadiazole derivatives .
Scientific Research Applications
5-(Benzenesulfonyl)naphtho[1,2-D][1,2,3]oxadiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Benzenesulfonyl)naphtho[1,2-D][1,2,3]oxadiazole involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and disrupt cellular processes essential for cancer cell survival . The compound’s antimicrobial activity is linked to its ability to interfere with bacterial cell wall synthesis and function .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Known for its antimicrobial and anticancer properties.
1,3,4-Thiadiazole: Exhibits similar biological activities but with different chemical stability and reactivity.
1,2,5-Oxadiazole: Used in high-energy materials and pharmaceuticals.
Uniqueness
5-(Benzenesulfonyl)naphtho[1,2-D][1,2,3]oxadiazole is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the benzenesulfonyl group enhances its solubility and reactivity, making it a versatile compound for various applications .
Properties
CAS No. |
78302-82-6 |
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Molecular Formula |
C16H10N2O3S |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
5-(benzenesulfonyl)benzo[e][1,2,3]benzoxadiazole |
InChI |
InChI=1S/C16H10N2O3S/c19-22(20,11-6-2-1-3-7-11)15-10-14-16(17-18-21-14)13-9-5-4-8-12(13)15/h1-10H |
InChI Key |
GPZJAMMCEJSKBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C4=CC=CC=C42)N=NO3 |
Origin of Product |
United States |
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